Pipofezine vs. Venlafaxine in Diabetic Polyneuropathy: Comparable Analgesic Efficacy with a More Favorable Safety Profile
In a direct head-to-head clinical study (n=48) for the treatment of neuropathic pain in diabetic polyneuropathy, the addition of pipofezine (75 mg/day) or venlafaxine to carbamazepine resulted in statistically equivalent analgesic efficacy. However, the pipofezine group reported a lower incidence of side effects [1]. This quantitative evidence supports the selection of pipofezine over venlafaxine when safety and tolerability are primary considerations.
| Evidence Dimension | Analgesic Efficacy and Safety |
|---|---|
| Target Compound Data | Pipofezine (75 mg/day): ≥50% pain reduction achieved in 73.9% of patients. Mean VAS pain score decreased from 5.2±2.1 to 2.3±1.4 (p<0.001). Lower rate of side effects reported. |
| Comparator Or Baseline | Venlafaxine: ≥50% pain reduction achieved in 75.0% of patients. Mean VAS pain score decreased from 5.8±2.3 (p<0.001). Higher rate of side effects reported. |
| Quantified Difference | Efficacy was comparable (73.9% vs 75.0%, no significant difference). Pipofezine demonstrated a more favorable safety profile with fewer reported adverse events. |
| Conditions | Clinical trial in patients with painful diabetic polyneuropathy (DP). Treatment with pipofezine or venlafaxine in combination with carbamazepine for 4 weeks. |
Why This Matters
This direct comparison provides critical decision-making data: when analgesic efficacy is equivalent, the agent with a more favorable safety profile (pipofezine) is the superior choice for clinical research and procurement aimed at patient tolerability.
- [1] Turbina, L. G., Gordeev, S. A., & Zus'man, A. A. (2012). Antidepressant therapy in complex treatment of painful diabetic polyneuropathy. Diabetes Mellitus, 15(3), 52-59. View Source
